molecular formula C12H17BrO B8727966 3-(2-Bromo-4-methylphenyl)pentan-3-ol

3-(2-Bromo-4-methylphenyl)pentan-3-ol

Cat. No. B8727966
M. Wt: 257.17 g/mol
InChI Key: RQJANBDSOQFDII-UHFFFAOYSA-N
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Patent
US08546357B2

Procedure details

To a solution of methyl 2-bromo-4-methylbenzoate (10 g, 43.7 mmol) in THF (10 mL) was added dropwise EtMgBr (88 mL, 262 mmol) at 0° C. under nitrogen and then stirred at rt for 12 h. The reaction mixture was quenched with NH4Cl-saturated water and extracted with EA. The combined organic layer was washed with NaHCO3 solution and brine, dried over Na2SO4. The solution was concentrated and the residue was purified by column chromatography over silica gel eluted with PE-EA (10:1˜2:1) to provide 3-(2-bromo-4-methylphenyl)pentan-3-ol (8.09 g; yield 71.2%) as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.67 (d, 1 H), 7.52 (s, 1 H), 7.23 (d, 1 H), 2.35 (s, 3 H), 1.83 (m, 4 H), 0.77 (t, 6 H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=O.[CH3:13][CH2:14][Mg+].[Br-].[CH2:17]1COC[CH2:18]1>>[Br:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:3]=1[C:4]([OH:6])([CH2:13][CH3:14])[CH2:17][CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=CC(=C1)C
Name
Quantity
88 mL
Type
reactant
Smiles
CC[Mg+].[Br-]
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with NH4Cl-saturated water
EXTRACTION
Type
EXTRACTION
Details
extracted with EA
WASH
Type
WASH
Details
The combined organic layer was washed with NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography over silica gel
WASH
Type
WASH
Details
eluted with PE-EA (10:1˜2:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)C)C(CC)(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.09 g
YIELD: PERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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